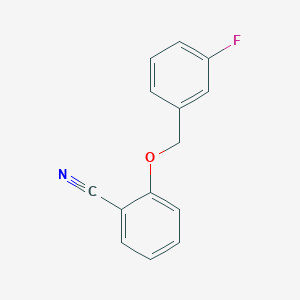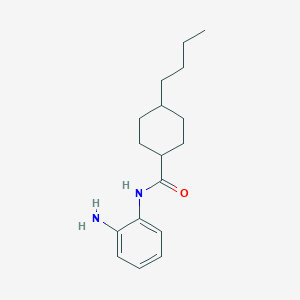
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide is an organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group, which is further connected to an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Introduction of the butyl group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a strong base.
Formation of the carboxamide group: The carboxamide group can be formed by reacting the cyclohexane derivative with an appropriate amine, such as 2-aminophenylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for hydrogenation and alkylation steps, and automated systems for amide bond formation.
化学反应分析
Types of Reactions
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst, followed by nucleophilic substitution with nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules.
相似化合物的比较
Similar Compounds
N-(2-aminophenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexane ring.
N-(2-aminophenyl)benzamide: Contains a benzamide group instead of a cyclohexane ring.
N-(2-aminophenyl)-4-methylcyclohexane-1-carboxamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide is unique due to the presence of the butyl group on the cyclohexane ring, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This structural feature can make it more suitable for certain applications compared to its analogs.
属性
IUPAC Name |
N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQHHFPRLKZQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
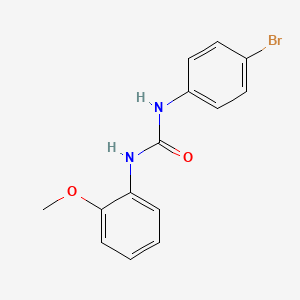
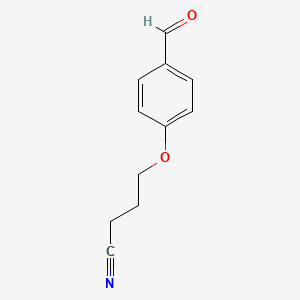
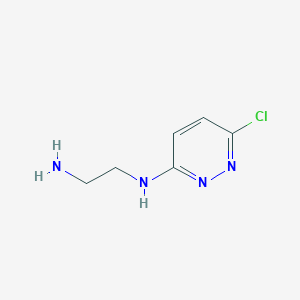
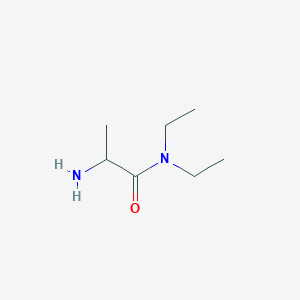
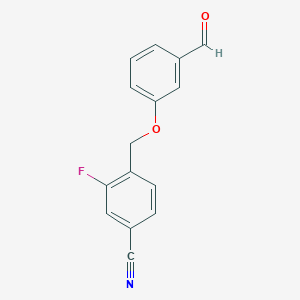
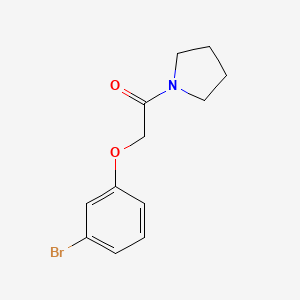
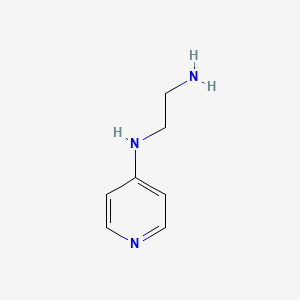
![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)
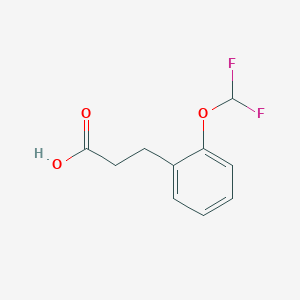
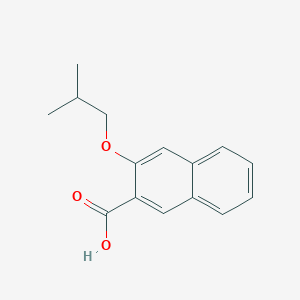
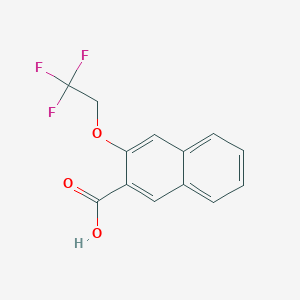
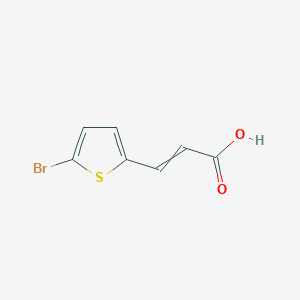
![3-[(N-methylanilino)methyl]benzonitrile](/img/structure/B7807827.png)
